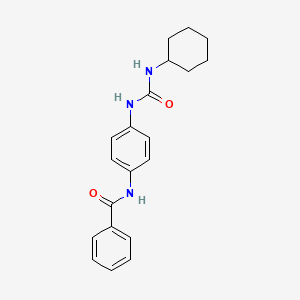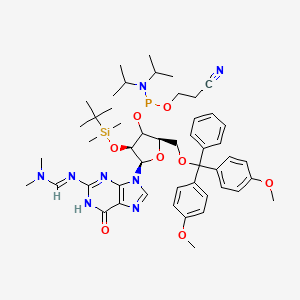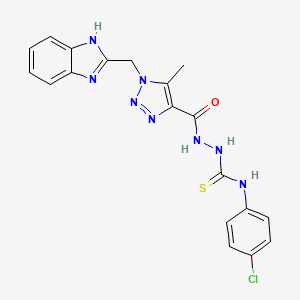
Egfr-IN-94
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-94 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-94 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic compounds and heterocycles, often through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced using reagents such as halogens, amines, and hydroxyl groups under specific conditions like reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Egfr-IN-94 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, hydroxyl groups under conditions like reflux or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Egfr-IN-94 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new synthetic methodologies.
Biology: Helps in understanding the role of EGFR in cell signaling pathways and its impact on cellular functions.
Medicine: Plays a crucial role in cancer research, particularly in developing targeted therapies for EGFR-mutant cancers.
Industry: Used in the development of diagnostic tools and therapeutic agents for cancer treatment
Mechanism of Action
Egfr-IN-94 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The compound specifically targets the adenosine triphosphate (ATP)-binding site of the enzyme, preventing ATP from binding and activating the receptor .
Comparison with Similar Compounds
Egfr-IN-94 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Gefitinib: An EGFR inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but varying efficacy and side effect profile.
Osimertinib: A third-generation EGFR inhibitor that is effective against specific EGFR mutations resistant to first- and second-generation inhibitors
This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other EGFR inhibitors, making it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C19H17ClN8OS |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[[1-(1H-benzimidazol-2-ylmethyl)-5-methyltriazole-4-carbonyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C19H17ClN8OS/c1-11-17(18(29)25-26-19(30)21-13-8-6-12(20)7-9-13)24-27-28(11)10-16-22-14-4-2-3-5-15(14)23-16/h2-9H,10H2,1H3,(H,22,23)(H,25,29)(H2,21,26,30) |
InChI Key |
LZJUTHIGOYGTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=NC3=CC=CC=C3N2)C(=O)NNC(=S)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


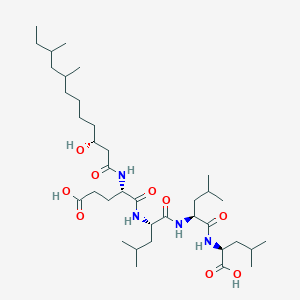
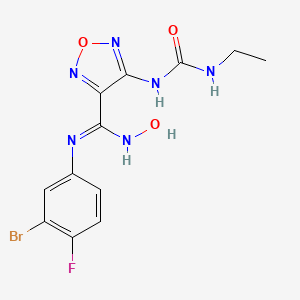
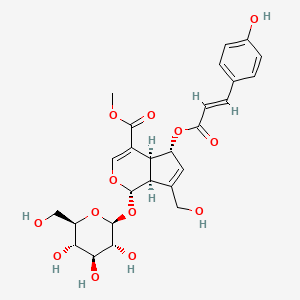
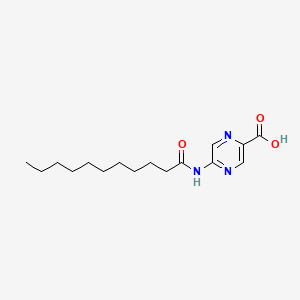
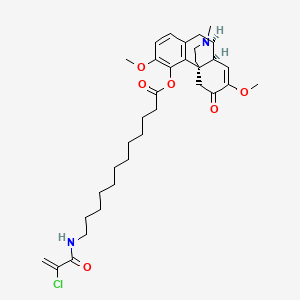
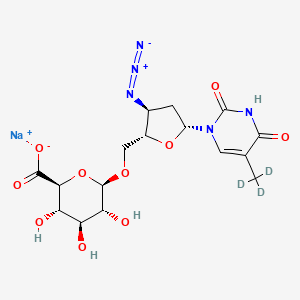
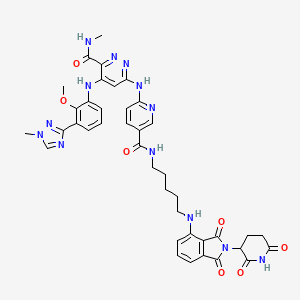
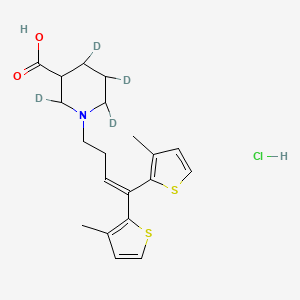
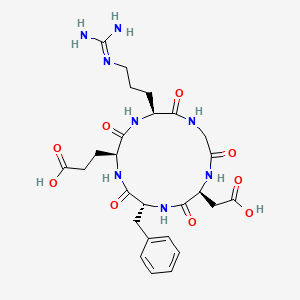
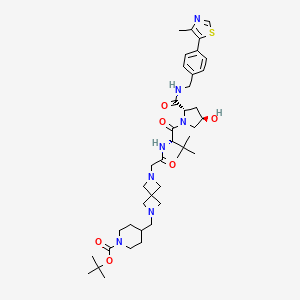
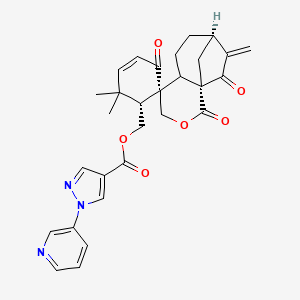
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
